1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
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Description
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known by its chemical formula C<sub>9</sub>H<sub>8</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub> , is a heterocyclic compound. It belongs to the class of pyrimidinediones and contains a trifluoromethyl group attached to a pyrimidine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves several methods, including cyclization reactions and functional group transformations. Researchers have reported various synthetic routes, such as cyclization of cyclopentanone derivatives with trifluoromethylated urea or thiourea. These approaches allow access to the target compound with good yields and purity.
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring fused with a cyclopentane moiety. The trifluoromethyl group (CF<sub>3</sub>) is attached to one of the carbon atoms in the pyrimidine ring. The arrangement of atoms and bonds within the molecule determines its physicochemical properties and reactivity.
Chemical Reactions Analysis
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its behavior in the presence of different reagents and catalysts.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione lies within a specific temperature range, which can be experimentally determined.
- Solubility : Its solubility in different solvents impacts its formulation and bioavailability.
- Stability : The compound’s stability under various conditions (e.g., temperature, light, and pH) affects its shelf life and storage requirements.
Safety And Hazards
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione should be handled with care due to its potential toxicity. Researchers must follow safety protocols when working with this compound, including proper protective equipment and ventilation. Detailed safety data, including LD<sub>50</sub> values and hazard classifications, are essential for risk assessment.
Future Directions
Future research should focus on:
- Investigating its pharmacological properties and potential therapeutic applications.
- Developing more efficient synthetic routes.
- Studying its interactions with biological targets.
- Assessing its environmental impact and biodegradability.
properties
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)7-5-15(6-3-1-2-4-6)9(17)14-8(7)16/h5-6H,1-4H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCEBMSOGCUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=O)NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione |
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